molecular formula C6H8BrClN2 B15229244 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride

Katalognummer: B15229244
Molekulargewicht: 223.50 g/mol
InChI-Schlüssel: ZTPXVCJIFCKQOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride is a chemical compound with the molecular formula C6H7BrN2·HCl It is a derivative of pyrrolo[1,2-b]pyrazole, a bicyclic structure that combines a pyrrole and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or other substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials with specific chemical properties

Wirkmechanismus

The mechanism of action of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Similar structure but with the bromine atom at a different position.

    Pyrrolo[1,2-b]pyrazine Derivatives: These compounds share the bicyclic structure but differ in the substituents and functional groups attached.

Uniqueness

2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.

Eigenschaften

Molekularformel

C6H8BrClN2

Molekulargewicht

223.50 g/mol

IUPAC-Name

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole;hydrochloride

InChI

InChI=1S/C6H7BrN2.ClH/c7-6-4-5-2-1-3-9(5)8-6;/h4H,1-3H2;1H

InChI-Schlüssel

ZTPXVCJIFCKQOG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC(=NN2C1)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.